ethyl (R)-2-methylsulfonyloxy-4-phenylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings . This particular compound features a complex structure with a phenyl group, a butyrate ester, and a methylsulfonyloxy group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is slow and reversible, requiring careful control of temperature and reaction time to maximize yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals
Wirkmechanismus
The mechanism of action of ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical reactions. The phenyl group may interact with aromatic receptors, while the methylsulfonyloxy group can undergo nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Methyl butyrate: Known for its apple-like aroma, used in flavorings.
Ethyl benzoate: An aromatic ester used in perfumes.
The uniqueness of ethyl ®-2-methylsulfonyloxy-4-phenylbutyrate lies in its complex structure, which allows for a broader range of chemical reactions and applications compared to simpler esters.
Eigenschaften
CAS-Nummer |
129277-08-3 |
---|---|
Molekularformel |
C13H18O5S |
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
ethyl (2R)-2-methylsulfonyloxy-4-phenylbutanoate |
InChI |
InChI=1S/C13H18O5S/c1-3-17-13(14)12(18-19(2,15)16)10-9-11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
QKQLJQXSPKYPFD-GFCCVEGCSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)OS(=O)(=O)C |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.